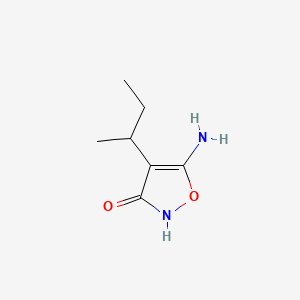

5-Amino-4-sec-butylisoxazol-3(2H)-one

CAS No.: 89851-83-2

Cat. No.: VC17252010

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89851-83-2 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 5-amino-4-butan-2-yl-1,2-oxazol-3-one |

| Standard InChI | InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)11-9-7(5)10/h4H,3,8H2,1-2H3,(H,9,10) |

| Standard InChI Key | CSCRXLVOVGRHJE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1=C(ONC1=O)N |

Introduction

5-Amino-4-sec-butylisoxazol-3(2H)-one is a heterocyclic organic compound with the molecular formula . It belongs to the class of isoxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in medicinal chemistry and material sciences.

Synthesis

The synthesis of 5-Amino-4-sec-butylisoxazol-3(2H)-one typically involves the cyclization of precursors containing appropriate functional groups. A general synthetic route includes:

-

Starting Materials: Precursors such as hydroxylamine derivatives and β-keto esters.

-

Reaction Conditions: Cyclization reactions are often carried out under mild acidic or basic conditions.

-

Purification: The product is purified using recrystallization or chromatographic techniques.

Further optimization of the synthesis is necessary to improve yield and scalability for industrial applications.

Medicinal Chemistry

Isoxazole derivatives, including 5-Amino-4-sec-butylisoxazol-3(2H)-one, are explored for their pharmacological properties:

-

Anti-inflammatory Activity: Isoxazoles have shown potential as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

-

Anticancer Potential: Structural analogs of isoxazole derivatives have been investigated for cytotoxic effects against cancer cell lines.

Material Science

The compound's heterocyclic structure can be utilized in designing advanced materials, such as polymers with enhanced thermal and mechanical properties.

Computational Studies

Molecular docking simulations suggest that isoxazole derivatives can bind effectively to active sites of enzymes like LOX, indicating their potential as selective inhibitors.

Experimental Data

While no specific experimental data for this compound were found in the reviewed literature, similar compounds have demonstrated promising results in preclinical evaluations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume